N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide
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Overview
Description
N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridine ring: This step may involve coupling reactions such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions, where a chlorophenyl moiety is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE include:
- N-({4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE
- N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE lies in its specific structural features, such as the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C24H19ClN2O3 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C24H19ClN2O3/c25-21-7-2-1-6-19(21)17-30-20-12-10-18(11-13-20)16-27(23-9-3-4-14-26-23)24(28)22-8-5-15-29-22/h1-15H,16-17H2 |
InChI Key |
KKYJCAMIXWEXBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN(C3=CC=CC=N3)C(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
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